molecular formula C11H6ClNO4 B11862940 5-Chloroquinoline-2,4-dicarboxylic acid CAS No. 62482-33-1

5-Chloroquinoline-2,4-dicarboxylic acid

Cat. No.: B11862940
CAS No.: 62482-33-1
M. Wt: 251.62 g/mol
InChI Key: VSDOPAANGALBJB-UHFFFAOYSA-N
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Description

5-Chloroquinoline-2,4-dicarboxylic acid is a quinoline derivative with the molecular formula C11H6ClNO4 It is a heterocyclic aromatic compound that contains a chlorine atom and two carboxylic acid groups attached to a quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloroquinoline-2,4-dicarboxylic acid typically involves the condensation of 4-chloroisatin with sodium pyruvate under microwave-assisted conditions. This Pfitzinger reaction results in the formation of quinoline-2,4-dicarboxylic acid, which is then chlorinated to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-Chloroquinoline-2,4-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of 5-Chloroquinoline-2,4-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloroquinoline-2,4-dicarboxylic acid is unique due to the presence of both chlorine and carboxylic acid groups, which confer specific reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

CAS No.

62482-33-1

Molecular Formula

C11H6ClNO4

Molecular Weight

251.62 g/mol

IUPAC Name

5-chloroquinoline-2,4-dicarboxylic acid

InChI

InChI=1S/C11H6ClNO4/c12-6-2-1-3-7-9(6)5(10(14)15)4-8(13-7)11(16)17/h1-4H,(H,14,15)(H,16,17)

InChI Key

VSDOPAANGALBJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=CC(=N2)C(=O)O)C(=O)O

Origin of Product

United States

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